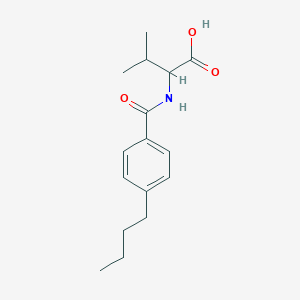
N-(4-butylbenzoyl)valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylbenzoyl)valine, also known as NBV, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of valine, an essential amino acid, and is synthesized through a multistep process.
作用机制
The mechanism of action of N-(4-butylbenzoyl)valine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. N-(4-butylbenzoyl)valine has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and are often overexpressed in cancer cells. In addition, N-(4-butylbenzoyl)valine has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-butylbenzoyl)valine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the modulation of gene expression. N-(4-butylbenzoyl)valine has also been found to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of N-(4-butylbenzoyl)valine for lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one limitation of N-(4-butylbenzoyl)valine is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
未来方向
There are several future directions for research on N-(4-butylbenzoyl)valine, including the development of more potent analogs and the investigation of its potential applications in other fields, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to fully understand the mechanisms of action of N-(4-butylbenzoyl)valine and its potential side effects.
合成方法
The synthesis of N-(4-butylbenzoyl)valine involves several steps, starting with the reaction of 4-butylbenzoyl chloride with valine methyl ester. This reaction produces 4-butylbenzoyl valine methyl ester, which is then hydrolyzed to yield N-(4-butylbenzoyl)valine. The final product is purified using column chromatography to obtain a high degree of purity.
科学研究应用
N-(4-butylbenzoyl)valine has been studied extensively for its potential applications in the fields of cancer treatment, neuroprotection, and inflammation. Several studies have shown that N-(4-butylbenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-butylbenzoyl)valine has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Furthermore, N-(4-butylbenzoyl)valine has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[(4-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-12-7-9-13(10-8-12)15(18)17-14(11(2)3)16(19)20/h7-11,14H,4-6H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWZKPMSZCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-(3-isoxazolylmethyl)-2-(1-piperidinyl)ethanamine](/img/structure/B6050992.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6051029.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6051044.png)
![methyl 5-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-phenylcyclopentanecarboxamide](/img/structure/B6051063.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B6051072.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)